(2-Ethyl-1,3-thiazol-4-YL)methanol hydrochloride
Overview
Description
(2-Ethyl-1,3-thiazol-4-YL)methanol hydrochloride is a chemical compound with the molecular formula C6H9NOS·HCl. It is a derivative of thiazole, a heterocyclic compound containing both sulfur and nitrogen atoms in its ring structure. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethyl-1,3-thiazol-4-YL)methanol hydrochloride typically involves the reaction of 2-ethylthiazole with formaldehyde in the presence of hydrochloric acid. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
(2-Ethyl-1,3-thiazol-4-YL)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding thiazolidine derivative.
Substitution: The thiazole ring can undergo electrophilic substitution reactions at the carbon atoms adjacent to the sulfur and nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Electrophilic substitution reactions often require catalysts such as Lewis acids or transition metal complexes .
Major Products Formed
The major products formed from these reactions include thiazole derivatives with various functional groups, such as aldehydes, carboxylic acids, and thiazolidines. These products can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
(2-Ethyl-1,3-thiazol-4-YL)methanol hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2-Ethyl-1,3-thiazol-4-YL)methanol hydrochloride involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, thiazole derivatives have been shown to inhibit enzymes such as matrix metalloproteinases and kinases, which are involved in various disease processes .
Comparison with Similar Compounds
Similar Compounds
- (2-Methyl-1,3-thiazol-4-YL)methanol hydrochloride
- (2-Phenyl-1,3-thiazol-4-YL)methanol hydrochloride
- (2-(Methoxymethyl)-1,3-thiazol-4-YL)methanol hydrochloride
Uniqueness
(2-Ethyl-1,3-thiazol-4-YL)methanol hydrochloride is unique due to its specific substitution pattern on the thiazole ring, which imparts distinct chemical and biological properties. The presence of the ethyl group at the 2-position of the thiazole ring can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
(2-ethyl-1,3-thiazol-4-yl)methanol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NOS.ClH/c1-2-6-7-5(3-8)4-9-6;/h4,8H,2-3H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTZKSHGETPFHGL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CS1)CO.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1609395-65-4 | |
Record name | 4-Thiazolemethanol, 2-ethyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609395-65-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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